molecular formula C22H23N3O3 B2716891 methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-72-7

methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2716891
CAS No.: 1251693-72-7
M. Wt: 377.444
InChI Key: YTNXLEQXJKMFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is an organic compound with notable structural intricacies As its name suggests, it features a quinoline core, which is a bicyclic compound comprising benzene and pyridine rings

Scientific Research Applications

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

  • Chemistry: : Used as a building block for complex organic synthesis.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some dihydroquinoline derivatives are known to have antifungal activity, possibly by disrupting the biological membrane systems of the fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:

  • Starting Materials: : Precursors such as 3,4-dihydroquinoline, ethylamine, and methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Reactions: : Nucleophilic substitution, amidation, and esterification reactions under controlled conditions.

  • Conditions: : Use of appropriate solvents like dichloromethane, catalysts such as triethylamine, and maintaining temperatures ranging from 25°C to 75°C.

Industrial Production Methods

For industrial-scale synthesis, the reaction conditions are optimized for higher yield and purity:

  • Continuous Flow Reactors: : Enhance the mixing and reaction efficiency.

  • Solvent Recycling: : Minimize waste and reduce costs.

  • Automation: : Utilize automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions:

  • Oxidation: : Can be oxidized to form quinoline N-oxide derivatives.

  • Reduction: : Reduction of the quinoline ring may yield tetrahydroquinoline derivatives.

  • Substitution: : Nucleophilic or electrophilic substitutions can modify the quinoline core.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

  • Quinoline N-oxide Derivatives: : From oxidation.

  • Tetrahydroquinoline Derivatives: : From reduction.

  • Functionalized Quinoline: : From substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: : Lacks the 3,4-dihydroquinoline moiety.

  • Ethyl 4-(2-aminoethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: : Similar structure but differs in substituents.

Uniqueness

What sets methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is its combination of functional groups that endow it with unique reactivity and potential applications not commonly found in other compounds. Its multi-faceted structure allows for diverse interactions in biological and chemical systems, making it a valuable subject of study.

There you go! Anything else you'd like to delve into?

Properties

CAS No.

1251693-72-7

Molecular Formula

C22H23N3O3

Molecular Weight

377.444

IUPAC Name

methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26)

InChI Key

YTNXLEQXJKMFPO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.